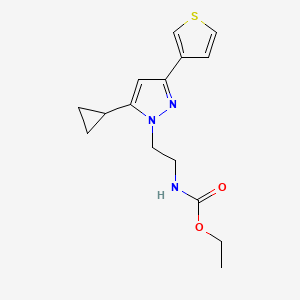![molecular formula C14H13FN2O4 B2970398 Ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate CAS No. 338792-89-5](/img/structure/B2970398.png)
Ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring. The compound also contains a carbamoyl group (NHCO-) and a fluorophenyl group (C6H4F), which may contribute to its reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .科学的研究の応用
Microwave-assisted Synthesis and Biological Activities
Research highlights the microwave-assisted synthesis of molecules containing oxazole moieties, such as Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates. These compounds, including those with oxazole rings, were evaluated for antimicrobial, antilipase, and antiurease activities, demonstrating the potential for developing new antimicrobial agents with specific enzyme inhibitory actions (Başoğlu et al., 2013).
Molecular Structure and Hydrogen Bonding
Another study focused on the crystal structure of N-Carbethoxy-N′-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]thiourea, showcasing the importance of intramolecular hydrogen bonding in stabilizing the molecular structure of compounds with oxazole derivatives (Dolzhenko et al., 2010).
Antimicrobial Activity of Quinolones with Oxazole Substituents
A study on quinolones containing oxazole substituents at the 7-position reported significant in vitro antibacterial activity, especially against Gram-positive organisms. This highlights the potential of oxazole derivatives in the development of new antibacterial agents (Cooper et al., 1990).
Anti-Cancer Properties and Tyrosine Kinase Inhibition
The synthesis and biological evaluation of new quinazolinone-based derivatives, incorporating oxazole rings, demonstrated potent cytotoxic activity against various human cancer cell lines. These compounds also exhibited inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting their potential as dual inhibitors in cancer therapy (Riadi et al., 2021).
Palladium-catalyzed Functionalizations
Ethyl oxazole-4-carboxylate was subjected to palladium-catalyzed alkenylation, benzylation, and alkylation, demonstrating the versatility of oxazole derivatives in organic synthesis. This study showcases the potential of oxazole compounds in creating diverse molecular architectures through selective functionalization (Verrier et al., 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O4/c1-3-20-14(19)12-11(8(2)21-17-12)13(18)16-10-6-4-5-9(15)7-10/h4-7H,3H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAMDCHMFNDUJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1C(=O)NC2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


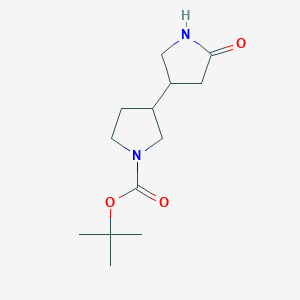
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2970322.png)

![1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane](/img/structure/B2970325.png)
![3-(4-BROMOPHENYL)-8-[(4-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2970327.png)
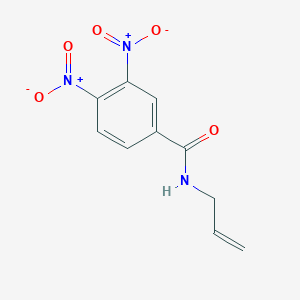
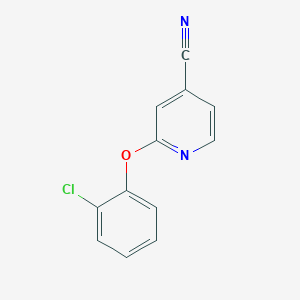

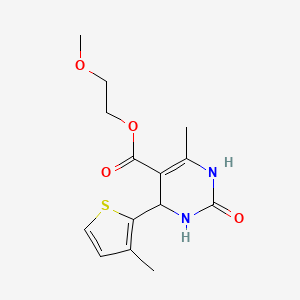
![Oxiran-2-yl-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]methanone](/img/structure/B2970334.png)
![8-Amino-2-(azidomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2970335.png)
